Csf1R-IN-21

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Csf1R-IN-21 is a compound that acts as an inhibitor of the colony-stimulating factor 1 receptor (CSF1R). This receptor is a key player in the regulation of macrophages, which are crucial for immune responses and inflammation. Inhibiting CSF1R has shown potential in treating various diseases, including cancer and neurodegenerative disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Csf1R-IN-21 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The mixture is then incubated at room temperature in the presence of argon gas for 48 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available for research purposes and is typically stored at -20°C for long-term stability .

Analyse Chemischer Reaktionen

Types of Reactions

Csf1R-IN-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include DMSO, polyethylene glycol (PEG300), and Tween 80. The reactions are typically carried out under controlled conditions, such as specific temperatures and the presence of inert gases like argon .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound that have enhanced properties for specific applications, such as increased solubility or stability.

Wissenschaftliche Forschungsanwendungen

Csf1R-IN-21 has a wide range of scientific research applications:

Cancer Research: It is used to inhibit CSF1R in tumor-associated macrophages, thereby reducing tumor growth and enhancing the efficacy of other cancer treatments.

Neurodegenerative Diseases: The compound has shown potential in treating diseases like Alzheimer’s and Parkinson’s by inhibiting microglial activation and reducing neuroinflammation.

Immunotherapy: This compound is used in combination with other immunotherapeutic agents to enhance anti-tumor immunity.

Wirkmechanismus

Csf1R-IN-21 exerts its effects by binding to the CSF1R and inhibiting its activation. This inhibition prevents the receptor from signaling downstream pathways that promote the survival and proliferation of macrophages. By blocking CSF1R, this compound reduces the production of inflammatory mediators and reprograms the tumor microenvironment to enhance anti-tumor immunity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pexidartinib: The first FDA-approved CSF1R inhibitor for the treatment of tenosynovial giant cell tumor.

Emactuzumab: A monoclonal antibody that targets CSF1R and inhibits its activation.

Pimicotinib: Another CSF1R inhibitor that has shown promise in enhancing anti-tumor immunity.

Uniqueness of Csf1R-IN-21

This compound is unique due to its specific binding affinity and inhibitory effects on CSF1R. It has shown significant potential in preclinical models for treating various diseases, making it a valuable compound for further research and development .

Eigenschaften

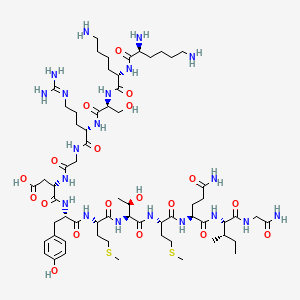

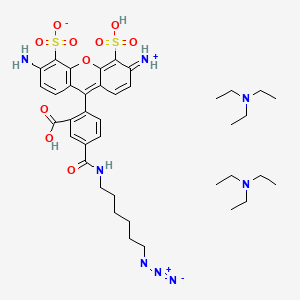

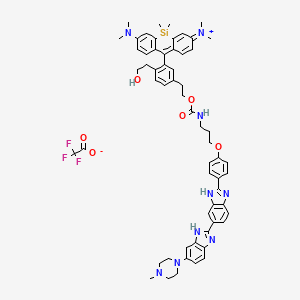

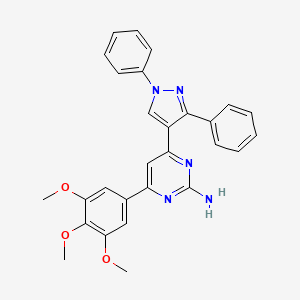

Molekularformel |

C24H20F3N5O3 |

|---|---|

Molekulargewicht |

483.4 g/mol |

IUPAC-Name |

5-methyl-N-[2-methyl-5-[[3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C24H20F3N5O3/c1-13-4-5-18(10-20(13)30-23(34)21-6-15(3)35-31-21)29-22(33)16-7-17(24(25,26)27)9-19(8-16)32-12-28-11-14(32)2/h4-12H,1-3H3,(H,29,33)(H,30,34) |

InChI-Schlüssel |

BRFQQHIFOHIJAI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=NC=C3C)C(F)(F)F)NC(=O)C4=NOC(=C4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

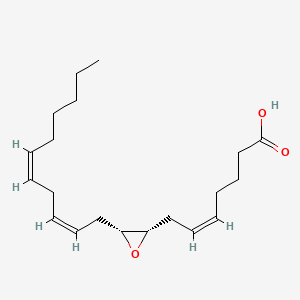

![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)